molecular formula C18H22N2O2 B11484265 1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one

1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one

Cat. No.: B11484265
M. Wt: 298.4 g/mol
InChI Key: YJPWBRBWODCYEW-UHFFFAOYSA-N
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Description

1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one is a complex organic compound with a unique structure that combines elements of oxazoles and beta-carbolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the beta-carboline core, followed by the introduction of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-8-methoxy-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H,3H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one
  • 8-Methoxy-1,1,11b-trimethyl-5,6,11,11b-tetrahydro-1H,3H-oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one

Uniqueness

1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one is unique due to its specific structural features, which combine elements of oxazoles and beta-carbolines. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-ethyl-2,3,12-trimethyl-4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-5-one

InChI

InChI=1S/C18H22N2O2/c1-5-17(3)18(4)15-12(8-9-20(18)16(21)22-17)13-10-11(2)6-7-14(13)19-15/h6-7,10,19H,5,8-9H2,1-4H3

InChI Key

YJPWBRBWODCYEW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(C3=C(CCN2C(=O)O1)C4=C(N3)C=CC(=C4)C)C)C

Origin of Product

United States

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